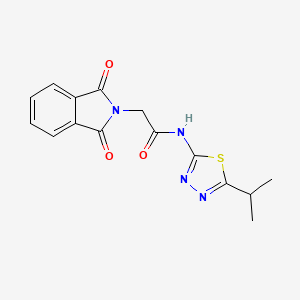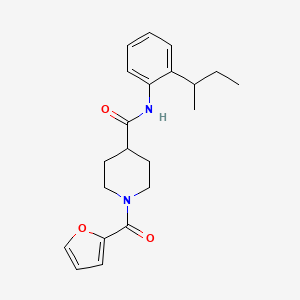![molecular formula C15H10F2N2O5 B5599302 methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5599302.png)
methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, involves forming chains of edge-fused rings through hydrogen bonds, demonstrating the compound's capacity for complex molecular interactions (Portilla et al., 2007). Another approach, as seen in the synthesis of methyl 3-methyl-4-[(1-oxobuthyl) amino]-5-nitrobenzoate, includes esterification, catalytic hydrogenation, acylamination, nitration, and refinement steps, highlighting the multi-step nature of such syntheses (Xiao, 2007).
Molecular Structure Analysis
Molecular structure analysis often focuses on hydrogen bonding and electronic polarization. For instance, certain compounds exhibit polarized structures in their nitroaniline portions and form molecular chains or sheets through hydrogen bonds, indicating the importance of these interactions in determining the compound's structure and properties (Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds can involve hydrogen bonding and electronic polarization. For example, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate show complex sheet formations through hydrogen bonding, demonstrating the compound's reactivity and interaction potential (Portilla et al., 2007).
Aplicaciones Científicas De Investigación
Molecular Structure and Hydrogen Bonding
Methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate and related compounds exhibit unique molecular structures characterized by polarized structures in their nitroaniline portions. These molecules form hydrogen-bonded chains and sheets through interactions such as N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds. The existence of polarized molecular-electronic structures and the formation of edge-fused rings through hydrogen bonding indicate the potential for these compounds in designing materials with specific molecular arrangements and properties (Portilla et al., 2007).
Synthesis and Chemical Transformations
Methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate is a versatile compound in organic synthesis, serving as a precursor in various chemical transformations. Efficient preparation techniques for nitrosoarenes from anilines have been developed, highlighting the role of such compounds in synthesizing azobenzenes and other azo compounds. These methods demonstrate the compound's utility in producing high-yield and high-purity nitrosoarenes, critical for azo compound synthesis (Priewisch & Rück‐Braun, 2005).
Material Science Applications
In material science, compounds like methyl 3-{[(2,4-difluorophenyl)amino]carbonyl}-5-nitrobenzoate contribute to the development of new materials with specialized properties. For instance, the synthesis of poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer showcases the application of these compounds in creating polymers with unique optical properties. These polymers exhibit controlled polymerization and interesting photoluminescence characteristics, suggesting their potential use in electronic and photonic devices (Takagi et al., 2013).
Propiedades
IUPAC Name |
methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O5/c1-24-15(21)9-4-8(5-11(6-9)19(22)23)14(20)18-13-3-2-10(16)7-12(13)17/h2-7H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUMHXCPDBKJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-difluorophenyl)carbamoyl]-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)


![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B5599310.png)
